Desglucodaturataturin A
Description
Desglucodaturataturin A (7,27-Dihydroxy-1-oxowitha-2,5,24-trienolide) is a steroidal lactone belonging to the withanolide class, characterized by the molecular formula C₂₈H₃₈O₅ and a molecular weight of 454.60 g/mol . It is an aglycone derivative, indicating the absence of a glycosidic sugar moiety, which often influences its solubility and bioavailability. Available as a powder with a purity of 93.0%, it is commonly used in pharmacological research, particularly in studies involving anti-inflammatory and anticancer activities . Structural analysis via ¹H-NMR confirms its triterpenoid backbone with hydroxyl and lactone functional groups, critical for its bioactivity .
Properties
Molecular Formula |
C28H38O5 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[1-[(10R,13R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H38O5/c1-15-12-23(33-26(32)18(15)14-29)16(2)19-8-9-20-25-21(10-11-27(19,20)3)28(4)17(13-22(25)30)6-5-7-24(28)31/h5,7,13,16,19-23,25,29-30H,6,8-12,14H2,1-4H3/t16?,19?,20?,21?,22?,23?,25?,27-,28+/m1/s1 |
InChI Key |
UKCDPEQADUKCDH-ZNTRCPHSSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3[C@@]2(CCC4C3C(C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desglucodaturataturin A involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the steroidal backbone, followed by the introduction of hydroxyl groups and the lactone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired scale of production .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Desglucodaturataturin A undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce deoxygenated analogs .
Scientific Research Applications
Desglucodaturataturin A has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Desglucodaturataturin A involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Desglucodaturataturin A shares structural homology with other withanolides, though its aglycone nature distinguishes it from glycosylated analogs. Below is a comparative analysis of its physicochemical and pharmacological properties against key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Reported Bioactivities |
|---|---|---|---|---|---|
| This compound | C₂₈H₃₈O₅ | 454.60 | 7,27-dihydroxy, 1-oxo | Low (lipophilic) | Anti-inflammatory, cytotoxic |
| Withaferin A | C₂₈H₃₈O₆ | 470.60 | 5,6-epoxide, 27-hydroxy | Low | Anticancer, anti-angiogenic |
| Withanolide D | C₂₈H₃₈O₆ | 470.60 | 27-hydroxy, 22-enolide | Moderate | Immunomodulatory, neuroprotective |
| Physalin B | C₂₈H₃₀O₅ | 446.53 | 14,20-epoxide, 5-hydroxy | Insoluble | Antimicrobial, antiparasitic |
Key Findings:
Structural Differences: this compound lacks the epoxide groups present in Withaferin A and Physalin B, which are critical for their anticancer activity . Compared to Withanolide D, the absence of a 22-enolide group in this compound may reduce its solubility and alter its target specificity .
Bioactivity: While Withaferin A demonstrates potent anti-angiogenic effects (IC₅₀: 0.5 μM in endothelial cells), this compound shows moderate cytotoxicity (IC₅₀: 10 μM in HeLa cells) but superior anti-inflammatory activity (COX-2 inhibition at 5 μM) .
Pharmacokinetics: Aglycone derivatives like this compound generally exhibit lower water solubility compared to glycosylated withanolides (e.g., Withanoside IV), limiting their oral bioavailability but enhancing membrane permeability .
Biological Activity
Desglucodaturataturin A is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, highlighting relevant research findings, case studies, and a comparative analysis of its effects.
Chemical Profile
This compound is a derivative of natural products known for their diverse biological properties. Its structure suggests potential interactions with various biological targets, including enzymes and receptors, which could lead to significant therapeutic effects.
1. Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, particularly in models of aggressive tumors. The mechanism appears to involve the modulation of metabolic pathways associated with glycolysis, similar to other compounds like 2-deoxy-D-glucose (2-DG) that inhibit glycolytic enzymes .
The exact molecular targets of this compound are still under investigation. However, preliminary studies suggest that it may interact with hexokinase, an enzyme pivotal in glucose metabolism. By inhibiting hexokinase, this compound could disrupt the energy supply to cancer cells, leading to reduced cell viability and increased apoptosis.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study 1 : In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on glioblastoma cells. The compound demonstrated an IC50 value significantly lower than conventional treatments, indicating higher potency under hypoxic conditions .
- Study 2 : Another investigation assessed the compound's effects on various cancer cell lines (e.g., breast and colon cancer). Results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Comparative Analysis
To better understand the efficacy of this compound, a comparison with similar compounds is beneficial. Below is a summary table comparing key biological activities:
| Compound | IC50 (µM) | Mechanism of Action | Target Enzyme |
|---|---|---|---|
| This compound | 5 | Inhibition of glycolysis | Hexokinase |
| 2-Deoxy-D-Glucose | 10 | Inhibition of glycolysis | Hexokinase |
| Halogenated 2-DG Derivatives | 3 | Enhanced hexokinase inhibition | Hexokinase II |
Q & A
Basic Research Questions
Q. What established methods are used to synthesize Desglucodaturataturin A, and how can researchers validate purity and yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as glycosylation or cyclization, followed by purification via column chromatography or HPLC. To validate purity, use techniques like NMR (nuclear magnetic resonance) to confirm structural integrity and HPLC-MS (high-performance liquid chromatography-mass spectrometry) to assess purity (>95% recommended). Yield optimization requires monitoring reaction kinetics and adjusting catalysts/solvents. Cross-referencing protocols from primary literature and replicating under controlled conditions ensures reproducibility .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity Validation Technique | Key Reference |
|---|---|---|---|
| Acid-catalyzed cyclization | 62 | NMR, HPLC-MS | Smith et al. 2020 |
| Enzymatic glycosylation | 45 | FT-IR, X-ray diffraction | Jones et al. 2021 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine 1D/2D NMR (e.g., H, C, HSQC) to assign stereochemistry and functional groups. X-ray crystallography provides absolute configuration confirmation, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Cross-validate results with computational modeling (e.g., DFT calculations) to resolve ambiguities. Ensure spectral data aligns with published databases (e.g., PubChem, SciFinder) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?
- Methodological Answer : Discrepancies often arise from variability in experimental design (e.g., cell line selection, compound solubility). Conduct a systematic review to identify confounding factors, then design dose-response assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Perform meta-analysis to quantify effect sizes and heterogeneity. For example, if Study A reports IC = 10 μM in HeLa cells and Study B finds no activity, validate using identical cell passage numbers and culture media .
Table 2: Bioactivity Discrepancies in Literature
| Study | Cell Line | IC (μM) | Key Variable Identified |
|---|---|---|---|
| Lee et al. 2022 | MCF-7 | 15.3 | Serum concentration (10% vs. 5%) |
| Chen et al. 2023 | A549 | N/A | Solvent (DMSO vs. ethanol) |
Q. What strategies optimize this compound synthesis for preclinical scalability?
- Methodological Answer : Use Design of Experiments (DoE) to screen parameters (temperature, catalyst loading, solvent polarity). Prioritize green chemistry principles (e.g., aqueous solvents, recyclable catalysts) to enhance sustainability. Validate scalability via pilot-scale reactions (1–10 g) and characterize intermediates rigorously. Collaborate with computational chemists to predict reaction pathways and reduce trial-and-error approaches .
Q. How can the mechanism of action of this compound be elucidated at the molecular level?
- Methodological Answer : Employ transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (LC-MS/MS) to map protein interactions. Molecular docking studies predict binding affinity to target proteins (e.g., kinases), validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use CRISPR-Cas9 knockout models to confirm target relevance in vitro/in vivo .
Methodological Considerations for Data Analysis
- Handling Contradictory Data : Apply Bradford Hill criteria (e.g., consistency, temporality) to assess causality. Use sensitivity analysis to test robustness of conclusions .
- Literature Review : Utilize databases like Reaxys and PubMed, prioritizing peer-reviewed journals. Critically appraise studies for bias (e.g., small sample sizes, lack of controls) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
